4-(Pyrene-1-carbonyl)benzoic acid
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Overview
Description
4-(Pyrene-1-carbonyl)benzoic acid is an organic compound that features a pyrene moiety attached to a benzoic acid group. Pyrene is a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrene-1-carbonyl)benzoic acid typically involves the acylation of pyrene with benzoic acid derivatives. One common method is the Friedel-Crafts acylation, where pyrene reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other advanced synthetic techniques that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrene-1-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution can occur on the pyrene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).
Major Products:
Oxidation: Formation of pyrene-1-carboxylic acid.
Reduction: Formation of pyrene-1-methanol.
Substitution: Formation of halogenated pyrene derivatives.
Scientific Research Applications
4-(Pyrene-1-carbonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Biology: Employed in the study of molecular interactions and as a fluorescent probe due to its strong luminescence properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 4-(Pyrene-1-carbonyl)benzoic acid involves its interaction with molecular targets through its aromatic and carboxylic acid functionalities. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
- Pyrene-1-carboxylic acid
- Benzoic acid
- 1-Pyrenemethanol
Comparison: 4-(Pyrene-1-carbonyl)benzoic acid is unique due to the combination of the pyrene and benzoic acid moieties, which imparts distinct optical and electronic properties.
Properties
CAS No. |
88475-91-6 |
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Molecular Formula |
C24H14O3 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(pyrene-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C24H14O3/c25-23(17-6-8-18(9-7-17)24(26)27)20-13-11-16-5-4-14-2-1-3-15-10-12-19(20)22(16)21(14)15/h1-13H,(H,26,27) |
InChI Key |
DLHIMCRXEFDCTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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